

Glycine Benzyl Ester Hydrochloride: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl 2-aminoacetate Hydrochloride
Cat. No.:	B023967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of glycine benzyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in peptide synthesis and other pharmaceutical applications.

Core Physical and Chemical Properties

Glycine benzyl ester hydrochloride is a white to off-white crystalline solid. It is the hydrochloride salt of the benzyl ester of glycine, an amino acid. This form enhances the compound's stability and handling properties, making it a valuable reagent in organic synthesis.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of glycine benzyl ester hydrochloride, compiled from various sources.

Property	Value	Source(s)
Chemical Formula	<chem>C9H11NO2 · HCl</chem>	[1] [2] [3]
Molecular Weight	201.65 g/mol	[3] [4] [5]
Melting Point	127 - 140 °C	[1] [2]
Appearance	White to off-white powder/crystalline solid	[1] [2] [3]
Purity	≥98% (typically determined by HPLC or TLC)	[1] [3]
CAS Number	2462-31-9	[1] [3] [5]
Density	1.132 g/cm³ (Predicted)	[2] [4]
Boiling Point	245.5 °C at 760 mmHg	[2]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of glycine benzyl ester hydrochloride are outlined below. These protocols are standard procedures for the analysis of solid crystalline compounds in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)

- Spatula

Procedure:

- Sample Preparation: Ensure the glycine benzyl ester hydrochloride sample is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[6]
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - For a preliminary, rapid determination, heat the sample at a faster rate to get an approximate melting range.
 - For an accurate measurement, use a fresh sample and begin heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the expected melting point.
 - Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted (the end of the melting range).[7]
- Purity Assessment: A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination (Qualitative)

Understanding the solubility of glycine benzyl ester hydrochloride in various solvents is crucial for its application in synthesis and formulation.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent, and its ability to dissolve is observed.

Apparatus:

- Test tubes and rack
- Vortex mixer or stirring rod
- Graduated cylinders or pipettes
- Spatula and weighing balance

Procedure:

- **Solvent Selection:** Prepare a series of test tubes, each containing a different solvent of interest (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).
- **Sample Addition:** To each test tube containing 1 mL of solvent, add a small, pre-weighed amount of glycine benzyl ester hydrochloride (e.g., 10 mg).
- **Mixing:** Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- **Observation:** Observe each tube for the presence of undissolved solid.
- **Classification:**
 - **Soluble:** The solid completely dissolves, forming a clear solution.
 - **Partially Soluble:** Some of the solid dissolves, but undissolved particles remain.
 - **Insoluble:** The solid does not appear to dissolve.^[4]
- **Quantitative Assessment (General Approach):** For a more quantitative measure, a saturated solution can be prepared by adding excess solute to a known volume of solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical

method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

[2]

Application Workflow: Role in Peptide Synthesis

Glycine benzyl ester hydrochloride is a fundamental building block in peptide synthesis. The benzyl ester protects the carboxylic acid group of glycine, while the hydrochloride salt protects the amino group, allowing for controlled, stepwise addition to a growing peptide chain.[8][9]

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of glycine benzyl ester hydrochloride in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. nbinfo.com [nbinfo.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. aapep.bocsci.com [aapep.bocsci.com]
- 9. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Glycine Benzyl Ester Hydrochloride: A Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023967#glycine-benzyl-ester-hydrochloride-physical-characteristics\]](https://www.benchchem.com/product/b023967#glycine-benzyl-ester-hydrochloride-physical-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com